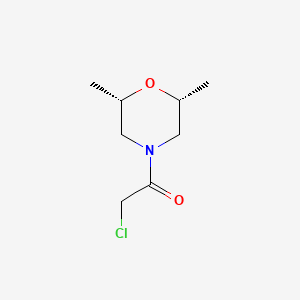
cis-4-(Chloroacetyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-(Chloroacetyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of morpholine derivatives and has a molecular weight of 203.68 g/mol. CDM is a colorless liquid that is soluble in water, ethanol, and acetone.
Mechanism of Action
The mechanism of action of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act as an acylating agent. This compound is reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of covalent bonds. This reactivity makes this compound useful in the preparation of various compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and can induce apoptosis. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using cis-4-(Chloroacetyl)-2,6-dimethylmorpholine in lab experiments is its reactivity towards nucleophiles, which allows for the preparation of various compounds. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments. Additionally, this compound can be difficult to handle due to its reactive nature and should be used with caution.
Future Directions
There are several future directions for the use of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine in scientific research. One area of interest is the development of new chiral ligands for asymmetric catalysis. Additionally, this compound could be used in the preparation of new polymers and surfactants with unique properties. Another area of interest is the study of this compound's toxicity and its potential use as an anticancer agent. Finally, this compound could be used in the preparation of new drugs and pharmaceuticals with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a useful reagent in scientific research due to its unique properties. It can be synthesized relatively easily and has a high yield. This compound has been used in the preparation of various compounds, including chiral ligands, polymers, and surfactants. While this compound's mechanism of action is not fully understood, it is believed to act as an acylating agent. This compound's toxicity can limit its use in certain experiments, but it has potential as an anticancer agent. Finally, there are several future directions for the use of this compound in scientific research, including the development of new chiral ligands and the study of its toxicity.
Synthesis Methods
The synthesis of cis-4-(Chloroacetyl)-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of this compound is typically around 70-80%, and the purity can be increased through recrystallization.
Scientific Research Applications
Cis-4-(Chloroacetyl)-2,6-dimethylmorpholine has been used extensively in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the preparation of morpholine-based drugs and pharmaceuticals. This compound has also been used as a starting material for the synthesis of chiral ligands, which are important in asymmetric catalysis. Additionally, this compound has been used in the preparation of polymers and surfactants.
properties
IUPAC Name |
2-chloro-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)
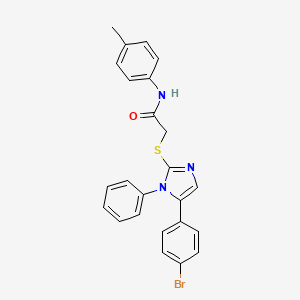
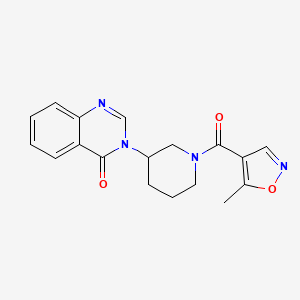


![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
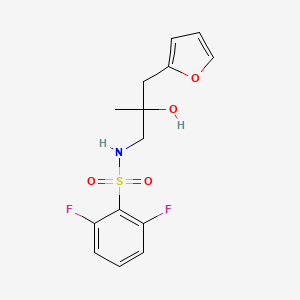
![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B2789937.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
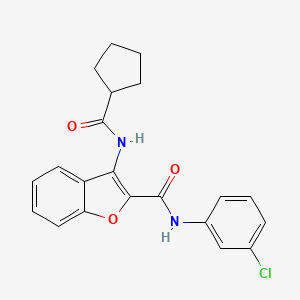

![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)

